N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide
CAS No.: 2097926-94-6
Cat. No.: VC6677606
Molecular Formula: C13H14N4O3
Molecular Weight: 274.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097926-94-6 |
|---|---|
| Molecular Formula | C13H14N4O3 |
| Molecular Weight | 274.28 |
| IUPAC Name | N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1,2-oxazole-5-carboxamide |
| Standard InChI | InChI=1S/C13H14N4O3/c18-12-4-3-10(9-1-2-9)16-17(12)8-7-14-13(19)11-5-6-15-20-11/h3-6,9H,1-2,7-8H2,(H,14,19) |
| Standard InChI Key | RQPZDOQLDWBUFD-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=NO3 |
Introduction
Structural Features
The structural framework of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide includes:
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Pyridazine Core: A six-membered aromatic ring containing two adjacent nitrogen atoms, which contributes to its biological activity.
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Cyclopropyl Group: Enhances lipophilicity, potentially improving cellular uptake and bioavailability.
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Isoxazole Moiety: Known for its role in modulating biological targets due to its electron-rich heteroaromatic nature.
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Carboxamide Functional Group: Facilitates hydrogen bonding interactions with biological macromolecules.
These features suggest the compound's ability to interact with enzymes or receptors, making it a candidate for further pharmacological investigation.
Synthesis Pathway
The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide typically involves:
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Formation of the pyridazine core via cyclization reactions using hydrazines and diketones.
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Introduction of the cyclopropyl group through alkylation or Grignard reactions.
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Coupling of the isoxazole moiety through condensation reactions involving hydroxamic acids or nitrile oxides.
Typical reaction conditions include:
| Parameter | Details |
|---|---|
| Solvents | Dimethylformamide (DMF), dichloromethane (DCM) |
| Catalysts | Palladium-based catalysts for coupling reactions |
| Atmosphere | Inert (e.g., nitrogen or argon) to prevent side reactions |
| Purification Methods | Chromatography, recrystallization |
Pharmacological Potential
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide belongs to the pyridazine derivatives class, which exhibits:
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Anti-inflammatory Activity: Pyridazine derivatives often inhibit inflammatory mediators.
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Analgesic Effects: Through modulation of pain pathways.
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Anticancer Properties: Potentially by interfering with cell proliferation signaling pathways.
Mechanism of Action
The compound likely interacts with biological targets such as enzymes or receptors via:
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Hydrogen bonding through the carboxamide group.
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Aromatic stacking from the pyridazine ring.
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Hydrophobic interactions facilitated by the cyclopropyl group.
Reactivity Profile
The compound's reactivity is influenced by its functional groups:
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Electrophilic Sites:
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Carbonyl group in the carboxamide is susceptible to nucleophilic attack.
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Nucleophilic Sites:
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Nitrogen atoms in the pyridazine ring can participate in coordination chemistry.
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Common reactions include:
| Reaction Type | Reagents |
|---|---|
| Oxidation | Potassium permanganate |
| Reduction | Palladium on carbon (Pd/C) |
| Coupling | Organometallic reagents |
Therapeutic Applications
While specific clinical data for this compound are unavailable, its structural similarity to other bioactive pyridazines suggests potential applications in:
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Anti-inflammatory drug development.
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Cancer therapy as a kinase inhibitor.
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Neurological disorders due to its ability to cross the blood-brain barrier (hypothetical based on lipophilicity).
Research Focus
Future studies should focus on:
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In vitro and in vivo pharmacokinetics.
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Toxicological profiling to assess safety.
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Structure-activity relationship (SAR) studies to optimize efficacy.
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